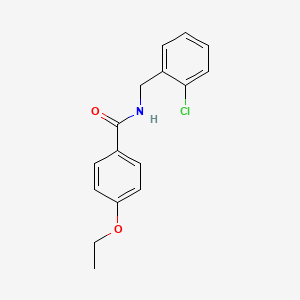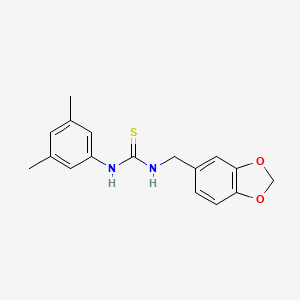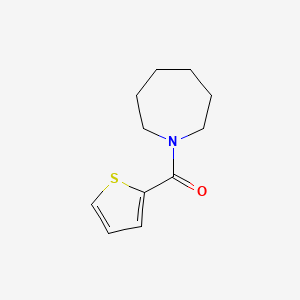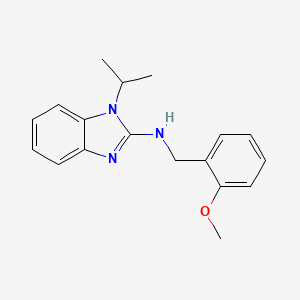
N-(2-chlorobenzyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-4-ethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-11 and is a member of the benzamide family. CB-11 is widely used in scientific research due to its unique properties, which make it an ideal candidate for various applications.
作用機序
The mechanism of action of CB-11 is not well understood, but it is thought to act on the GABA-A receptor, which is involved in the regulation of neurotransmitter release. CB-11 has been shown to enhance the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmitter release. This increase in inhibitory neurotransmitter release results in a decrease in neuronal activity, leading to the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
CB-11 has been shown to have several biochemical and physiological effects. CB-11 has been shown to have anticonvulsant properties, reducing the frequency and severity of seizures in animal models. Moreover, CB-11 has been shown to have analgesic properties, reducing pain sensation in animal models. CB-11 has also been shown to have anxiolytic properties, reducing anxiety and stress in animal models.
実験室実験の利点と制限
CB-11 has several advantages and limitations for lab experiments. One of the significant advantages of CB-11 is its high potency, making it an ideal candidate for studying the effects of GABA-A receptor modulation. Moreover, CB-11 has low toxicity, making it safe for use in animal studies. However, one of the limitations of CB-11 is its limited solubility in water, which can make it challenging to administer in animal studies.
将来の方向性
CB-11 has several potential future directions for research. One of the significant future directions is the development of new drugs based on CB-11 for the treatment of various diseases. Moreover, CB-11 can be used as a tool to study the GABA-A receptor and its role in various physiological processes. Furthermore, CB-11 can be used to study the interactions between the GABA-A receptor and other neurotransmitter systems, leading to a better understanding of the complex interactions between different neurotransmitter systems in the brain.
Conclusion:
In conclusion, CB-11 is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CB-11 has been extensively studied for its potential applications in drug development, and its unique properties make it an ideal candidate for various applications. CB-11 has several advantages and limitations for lab experiments, and its potential future directions for research are vast. Overall, CB-11 is a promising compound that has the potential to contribute significantly to the field of scientific research.
合成法
The synthesis of CB-11 involves the reaction of 2-chlorobenzyl chloride with 4-ethoxybenzamide in the presence of a base such as sodium hydroxide. The reaction proceeds through an SN2 mechanism, resulting in the formation of CB-11 as the final product. The purity of the compound can be improved through recrystallization or chromatography.
科学的研究の応用
CB-11 has been extensively studied for its potential applications in various scientific fields. One of the significant applications of CB-11 is in the development of new drugs for the treatment of various diseases. CB-11 has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Moreover, CB-11 has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-14-9-7-12(8-10-14)16(19)18-11-13-5-3-4-6-15(13)17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAOHVOCGNUFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-4-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733640.png)
![2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5733646.png)
![3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5733647.png)
![1-(2,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5733658.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one oxime 1-oxide](/img/structure/B5733666.png)
![ethyl [(6-bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5733667.png)







![1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5733747.png)